molecular formula C11H12O3 B6320269 Methyl 2,6-dimethylbenzoylformate CAS No. 184237-64-7

Methyl 2,6-dimethylbenzoylformate

Cat. No. B6320269
CAS RN: 184237-64-7
M. Wt: 192.21 g/mol
InChI Key: OKPFMGWLLHQFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-dimethylbenzoylformate (MDBF) is an organic compound belonging to the class of benzoylformates. It is a white crystalline solid with a molecular formula of C9H10O3, and a molecular weight of 174.17 g/mol. MDBF is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.

Mechanism of Action

Methyl 2,6-dimethylbenzoylformate is an organic compound that undergoes a variety of chemical reactions. Its mechanism of action is dependent on the reaction in which it is involved. In the synthesis of indomethacin, for example, the this compound reacts with an amine in the presence of a strong base to form an imine, which is then hydrolyzed to form the desired product. In the synthesis of optical brightening agents, the this compound reacts with a variety of compounds, such as aldehydes, ketones, and alcohols, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that it may have some antifungal activity. In addition, this compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

Methyl 2,6-dimethylbenzoylformate is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its stability, and its ease of use. Its main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Methyl 2,6-dimethylbenzoylformate has a wide range of potential applications in the pharmaceutical and agrochemical industries. Further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its use. Additionally, further studies are needed to explore its potential as an antimicrobial agent and to investigate its potential use in the synthesis of other organic compounds. Finally, further research is needed to explore its potential as an optical brightening agent.

Synthesis Methods

Methyl 2,6-dimethylbenzoylformate can be synthesized by various methods. The most common method is the reaction of 2,6-dimethylbenzoic acid with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 80-100°C. The reaction produces a mixture of this compound and 2,6-dimethylbenzamide. The product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Scientific Research Applications

Methyl 2,6-dimethylbenzoylformate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals, including the anti-inflammatory drug indomethacin. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,2,3,4-tetrahydropyridine and 2-amino-2-methyl-1-propanol. In addition, this compound has been used in the synthesis of optical brightening agents, such as 4-diethyl-2,6-dimethylbenzoylformate.

properties

IUPAC Name

methyl 2-(2,6-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFMGWLLHQFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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